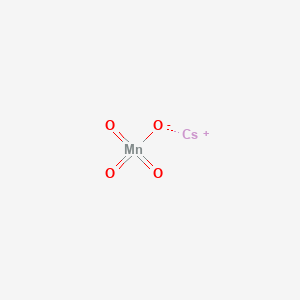

Permanganic acid (HMnO4), cesium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cesium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.Mn.4O/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSACJTONBJGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Mn](=O)(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsMnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.841 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13456-28-5 | |

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013456285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Permanganic acid (HMnO4), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cesium permanganate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of High-Purity Cesium Permanganate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity cesium permanganate (CsMnO₄). The document details the most common synthetic route, purification methodologies, and analytical techniques for purity verification. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams generated using Graphviz are included to illustrate the synthesis workflow and analytical procedures.

Introduction

Cesium permanganate is an inorganic compound with the formula CsMnO₄. It is the cesium salt of permanganic acid. This document outlines a robust methodology for the synthesis and purification of this compound to a high degree of purity, suitable for research and development applications. The primary synthesis method involves the reaction of a soluble cesium salt with potassium permanganate, followed by purification through recrystallization.

Synthesis of Cesium Permanganate

The most common and efficient method for the laboratory-scale synthesis of cesium permanganate is the metathesis reaction between a soluble cesium salt, such as cesium nitrate (CsNO₃) or cesium chloride (CsCl), and potassium permanganate (KMnO₄) in an aqueous solution. The lower solubility of cesium permanganate compared to potassium permanganate drives the reaction towards the formation of a precipitate.

A particularly effective method for achieving a high-purity product involves the reaction of cesium alum [CsAl(SO₄)₂·12H₂O] with a stoichiometric excess of potassium permanganate. This process can yield cesium permanganate with a purity exceeding 98% before further purification.

Reaction:

Cs⁺(aq) + MnO₄⁻(aq) → CsMnO₄(s)

Experimental Protocol: Synthesis from Cesium Nitrate and Potassium Permanganate

This protocol describes the synthesis of cesium permanganate from cesium nitrate and potassium permanganate.

Materials:

-

Cesium nitrate (CsNO₃)

-

Potassium permanganate (KMnO₄)

-

Deionized water

Procedure:

-

Prepare a saturated solution of potassium permanganate in deionized water at room temperature.

-

Separately, prepare a concentrated solution of cesium nitrate in deionized water.

-

Slowly add the cesium nitrate solution to the potassium permanganate solution with constant stirring.

-

A purple precipitate of cesium permanganate will form.

-

Continue stirring for a predetermined time to ensure complete precipitation.

-

Cool the mixture in an ice bath to further decrease the solubility of cesium permanganate and maximize the yield.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with small portions of cold deionized water to remove soluble impurities.

-

Dry the crude cesium permanganate in a desiccator over a suitable drying agent.

Purification of Cesium Permanganate

To achieve high purity, the crude cesium permanganate should be purified by recrystallization. This process leverages the temperature-dependent solubility of cesium permanganate in water.

Solubility Data

The efficiency of recrystallization is dependent on the solubility profile of the compound. The solubility of cesium permanganate in water at various temperatures is provided in the table below.[1]

| Temperature (°C) | Solubility (g/L) |

| 1 | 0.97 |

| 19 | 2.3 |

| 59 | 12.5 |

Experimental Protocol: Recrystallization

Procedure:

-

Dissolve the crude cesium permanganate in a minimum amount of deionized water heated to approximately 60°C.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce maximum crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold deionized water.

-

Dry the high-purity cesium permanganate crystals in a desiccator.

Purity Assessment

The purity of the synthesized cesium permanganate must be rigorously assessed. This involves the quantitative analysis of both the cesium cation and the permanganate anion.

Analysis of the Permanganate Anion: Iodometric Titration

Iodometric titration is a standard and reliable method for determining the concentration of permanganate ions. In an acidic solution, permanganate oxidizes iodide ions to iodine, which is then titrated with a standardized sodium thiosulfate solution.

Reactions:

2MnO₄⁻ + 10I⁻ + 16H⁺ → 2Mn²⁺ + 5I₂ + 8H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

A detailed protocol for the iodometric titration of permanganate can be found in standard analytical chemistry textbooks.

Analysis of the Cesium Cation: Atomic Absorption Spectroscopy

The cesium content can be accurately determined using atomic absorption spectroscopy (AAS).

Procedure Outline:

-

Prepare a standard stock solution of cesium permanganate of known concentration.

-

Prepare a series of calibration standards by diluting the stock solution.

-

To both the samples and standards, add an ionization suppressor, such as a potassium chloride solution, to minimize ionization interference in the flame.

-

Aspirate the standards and the sample solution into the flame of the atomic absorption spectrometer.

-

Measure the absorbance at the cesium resonance line (852.1 nm).

-

Construct a calibration curve and determine the concentration of cesium in the sample.

Gravimetric Analysis

A gravimetric method can also be employed for the determination of cesium. This involves precipitating cesium as cesium permanganate under controlled conditions and then weighing the dried precipitate.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of cesium permanganate.

| Property | Value | Reference |

| Chemical Formula | CsMnO₄ | [1] |

| Molar Mass | 251.84 g/mol | |

| Appearance | Purple crystals | [1] |

| Density | 3.597 g/cm³ | |

| Decomposition Temperature | > 200 °C | [1] |

A certificate of analysis for a commercially available high-purity cesium permanganate typically includes the following specifications:

| Analysis | Specification |

| Assay (Iodometric) | ≥ 99% |

| Assay (Gravimetric as Cs) | ~52.8% |

| Chloride (Cl) | ≤ 0.005% |

| Sulfate (SO₄) | ≤ 0.01% |

| Insoluble Matter | ≤ 0.05% |

Visual Diagrams

Synthesis and Purification Workflow

References

Determining the Crystal Structure of Cesium Permanganate: A Technical Guide

Introduction

Cesium permanganate (CsMnO₄) is an inorganic compound of interest to researchers in materials science and chemistry.[1][2] A thorough understanding of its crystalline structure is fundamental to elucidating its physical and chemical properties. This technical guide provides an in-depth overview of the experimental procedures for determining the crystal structure of cesium permanganate, presenting key crystallographic data and outlining the experimental workflow. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural characterization of crystalline solids.

Experimental Protocols

The determination of the crystal structure of cesium permanganate involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis using X-ray crystallography.

1. Synthesis of Cesium Permanganate Crystals

A common and effective method for the synthesis of cesium permanganate crystals is through a precipitation reaction in an aqueous solution.[1][3]

-

Reactants:

-

Potassium permanganate (KMnO₄)

-

Cesium nitrate (CsNO₃)

-

-

Procedure:

-

Prepare separate aqueous solutions of potassium permanganate and cesium nitrate.

-

The two solutions are mixed. The reaction proceeds as follows: CsNO₃(aq) + KMnO₄(aq) → KNO₃(aq) + CsMnO₄(s) ↓[1]

-

Upon mixing, cesium permanganate, which has low solubility in water, precipitates out of the solution as purple crystals.[1]

-

The reaction mixture is typically cooled to further decrease the solubility of cesium permanganate and maximize the crystal yield.

-

The precipitated crystals are then separated from the supernatant solution by filtration.

-

The collected crystals are washed with a small amount of cold deionized water to remove any remaining soluble impurities, such as potassium nitrate (KNO₃).

-

Finally, the purified crystals are dried.

-

2. Crystal Structure Analysis by X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[4]

-

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of cesium permanganate, typically with dimensions around 0.1 mm, is carefully selected and mounted on a goniometer head.[4]

-

Data Collection: The mounted crystal is placed within an intense, monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.[4] The crystalline lattice causes the X-ray beam to diffract in a specific and predictable pattern of reflections.

-

Data Processing: The intensities and positions of the diffracted beams are measured. These data are then processed to determine the unit cell dimensions and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to generate an electron density map of the crystal. From this map, the positions of the individual atoms (cesium, manganese, and oxygen) are determined. This initial structural model is then refined to achieve the best possible fit with the experimental diffraction data.

-

Data Presentation: Crystallographic Data for Cesium Permanganate

The analysis of the X-ray diffraction data for cesium permanganate yields precise information about its crystal structure. This data is summarized in the table below.

| Parameter | Value |

| Chemical Formula | CsMnO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pnma (No. 62) |

| Lattice Constant (a) | 10.06 Å (1006 pm)[1] |

| Lattice Constant (b) | 5.801 Å (580.1 pm)[1] |

| Lattice Constant (c) | 7.944 Å (794.4 pm)[1] |

| Isostructural with | KMnO₄, RbMnO₄, NH₄MnO₄[1] |

Visualization of Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of cesium permanganate is illustrated in the following diagram.

References

Solubility of cesium permanganate in water at different temperatures

This technical guide provides a comprehensive overview of the solubility of cesium permanganate (CsMnO₄) in water at various temperatures. It is intended for researchers, scientists, and professionals in drug development who require precise solubility data and detailed experimental methodologies. This document outlines the temperature-dependent solubility of cesium permanganate, presents a detailed protocol for its determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of cesium permanganate in water exhibits a positive correlation with temperature. As the temperature of the solvent (water) increases, the amount of cesium permanganate that can be dissolved also increases. The experimentally determined solubility data are summarized in the table below.

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) |

| 1 | 274.15 | 0.097 |

| 19 | 292.15 | 0.23 |

| 59 | 332.15 | 1.25 |

Note: Data sourced from publicly available chemical databases.[1]

Experimental Protocol: Determination of Solubility

The following protocol details the isothermal equilibrium method coupled with gravimetric analysis for the precise determination of cesium permanganate solubility in water at different temperatures. This method is suitable for sparingly soluble salts and provides reliable and reproducible results.

2.1. Materials and Equipment

-

Cesium Permanganate (CsMnO₄), analytical grade

-

Deionized water

-

Constant temperature water bath with shaker

-

Calibrated digital thermometer

-

25 mL screw-cap glass vials

-

Analytical balance (readable to ±0.0001 g)

-

Syringe filters (0.22 µm pore size, chemically resistant)

-

Drying oven

-

Pre-weighed glass evaporating dishes

-

Pipettes and other standard laboratory glassware

-

Desiccator

2.2. Procedure

-

Preparation of Saturated Solutions:

-

An excess amount of cesium permanganate is added to a series of 25 mL glass vials, each containing a known volume (e.g., 10 mL) of deionized water. The excess solid is necessary to ensure that equilibrium with the dissolved solute is achieved.

-

The vials are securely capped to prevent solvent evaporation.

-

-

Equilibration:

-

The vials are placed in a constant temperature water bath equipped with a shaker. The temperature of the water bath is set to the desired experimental temperature (e.g., 1°C, 19°C, and 59°C).

-

The solutions are agitated for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. Preliminary studies should be conducted to determine the minimum time required to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, the agitation is stopped, and the vials are allowed to stand in the water bath for a minimum of 2 hours to allow the undissolved solid to settle.

-

A sample of the supernatant is carefully withdrawn using a pre-warmed (or pre-cooled to the experimental temperature) syringe to avoid precipitation or further dissolution due to temperature changes.

-

The withdrawn sample is immediately filtered through a 0.22 µm syringe filter into a clean, dry, pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

The evaporating dish containing the filtered saturated solution is accurately weighed to determine the mass of the solution.

-

The dish is then placed in a drying oven set at a temperature sufficient to evaporate the water without decomposing the cesium permanganate (e.g., 80°C).

-

The sample is dried to a constant weight. The dish is periodically removed from the oven, cooled in a desiccator, and weighed until two consecutive weighings are within an acceptable tolerance (e.g., ±0.0002 g).

-

-

Data Calculation:

-

The mass of the dissolved cesium permanganate is determined by subtracting the mass of the empty evaporating dish from the final constant mass of the dish with the dried residue.

-

The mass of the water in the sample is calculated by subtracting the mass of the dried residue from the initial mass of the filtered solution.

-

The solubility is then expressed as grams of cesium permanganate per 100 mL of water, taking into account the density of water at the experimental temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of cesium permanganate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Permanganate (CsMnO₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium permanganate (CsMnO₄) is an inorganic compound with notable oxidizing properties. This technical guide provides a comprehensive overview of its core physical and chemical characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of key processes. This document is intended to serve as a valuable resource for researchers and professionals in chemistry and related fields.

Physical Properties

Cesium permanganate is a crystalline solid, typically appearing as purple crystals.[1] Its fundamental physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | CsMnO₄ | [1][2] |

| Molar Mass | 251.841 g/mol | [2] |

| Appearance | Purple crystals | [1] |

| Density | 3.6 g/cm³ | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma | [1] |

| Lattice Constants | a = 1006 pm, b = 580.1 pm, c = 794.4 pm | [1] |

Solubility

The solubility of cesium permanganate in water is temperature-dependent.

| Temperature (°C) | Solubility (g/L) |

| 1 | 0.97 |

| 19 | 2.3 |

| 59 | 12.5 |

Chemical Properties

Thermal Decomposition

Cesium permanganate undergoes thermal decomposition at elevated temperatures. The decomposition process begins in the range of 200-300 °C.[1] The primary products of the decomposition are manganese dioxide (MnO₂), cesium oxide (Cs₂O), and oxygen (O₂).[1]

The overall decomposition reaction can be represented as:

4CsMnO₄(s) → 4MnO₂(s) + 2Cs₂O(s) + 3O₂(g)[1]

Intermediate formation of cesium manganate (Cs₂MnO₄) occurs during the decomposition process.[1]

Experimental Protocols

Synthesis of Cesium Permanganate

Principle: Cesium permanganate can be synthesized via a precipitation reaction between a soluble cesium salt (e.g., cesium nitrate or cesium chloride) and potassium permanganate in an aqueous solution. Due to the lower solubility of cesium permanganate compared to potassium permanganate and the other product (potassium nitrate or potassium chloride), it precipitates out of the solution.[1]

Materials:

-

Cesium nitrate (CsNO₃) or Cesium chloride (CsCl)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

Procedure:

-

Prepare a saturated solution of potassium permanganate in deionized water at room temperature.

-

Prepare a concentrated solution of cesium nitrate or cesium chloride in a separate beaker.

-

While stirring the cesium salt solution, slowly add the saturated potassium permanganate solution.

-

A purple precipitate of cesium permanganate will form.

-

Continue stirring the mixture for a short period to ensure complete precipitation.

-

Cool the mixture in an ice bath to further decrease the solubility of CsMnO₄ and maximize the yield.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

-

Dry the purified cesium permanganate crystals in a drying oven at a low temperature (e.g., 50-60 °C) to avoid decomposition.

Synthesis Workflow for Cesium Permanganate

Thermal Decomposition Analysis

Principle: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability and decomposition of CsMnO₄. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between the sample and a reference material.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) coupled with Differential Thermal Analysis (DTA)

-

Alumina or platinum crucibles

-

Gas flow controller

Procedure:

-

Place a small, accurately weighed sample of CsMnO₄ (typically 5-10 mg) into a TGA crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with the desired gas atmosphere (e.g., nitrogen, air, or argon) at a controlled flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a final temperature above the decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss (TGA curve) and the temperature difference (DTA curve) as a function of temperature.

-

Analyze the resulting curves to determine the onset and peak decomposition temperatures and the percentage of mass loss.

TGA/DTA Experimental Workflow

Single-Crystal X-ray Diffraction

Principle: Single-crystal X-ray diffraction is a powerful technique to determine the precise arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the crystal structure, including unit cell dimensions and atomic positions, can be elucidated.[3]

Instrumentation:

-

Single-crystal X-ray diffractometer

-

X-ray source (e.g., Mo Kα radiation)

-

Goniometer

-

Detector (e.g., CCD or CMOS)

-

Cryosystem (for low-temperature measurements)

Procedure:

-

Mount a suitable single crystal of CsMnO₄ on a goniometer head.

-

Center the crystal in the X-ray beam.

-

Cool the crystal to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain the initial atomic positions.

-

Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

References

An In-depth Technical Guide to the Orthorhombic Crystal System of Cesium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the orthorhombic crystal system of cesium permanganate (CsMnO₄). It details the compound's crystallographic parameters, experimental protocols for its synthesis and structural determination, and a logical workflow for these processes.

Introduction

Cesium permanganate (CsMnO₄) is an inorganic compound that crystallizes in an orthorhombic system.[1] This structure is isomorphous with other alkali metal permanganates such as potassium permanganate (KMnO₄) and rubidium permanganate (RbMnO₄).[1] The characterization of its crystal lattice is fundamental to understanding its physical and chemical properties, which is crucial for its application in various scientific fields.

Crystallographic Data

The crystallographic parameters for the orthorhombic cell of cesium permanganate have been determined through X-ray diffraction studies. The quantitative data is summarized in the table below for clarity and comparative analysis.

| Parameter | Value | Reference |

| Chemical Formula | CsMnO₄ | [1] |

| Molar Mass | 251.841 g/mol | [2] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pnma (No. 62) | [1] |

| Lattice Parameters | a = 1006 pm (10.06 Å) | [1] |

| b = 580.1 pm (5.801 Å) | [1] | |

| c = 794.4 pm (7.944 Å) | [1] | |

| Appearance | Purple crystals | [1] |

Experimental Protocols

The determination of the crystal structure of cesium permanganate involves two primary experimental stages: the synthesis of the compound and its analysis via X-ray diffraction.

3.1. Synthesis of Cesium Permanganate Crystals

High-purity cesium permanganate crystals suitable for single-crystal X-ray diffraction can be synthesized via a precipitation reaction in an aqueous solution.

-

Reaction: The synthesis is typically achieved by reacting potassium permanganate (KMnO₄) with cesium nitrate (CsNO₃).[1] CsNO₃ + KMnO₄ → CsMnO₄(s)↓ + KNO₃

-

Procedure:

-

Prepare separate aqueous solutions of potassium permanganate and cesium nitrate.

-

Mix the two solutions. Due to the lower solubility of cesium permanganate compared to the other salts in the solution, it precipitates out as purple crystals.[1]

-

The reaction mixture is typically cooled to further decrease the solubility of CsMnO₄ and maximize the yield.

-

The resulting precipitate is separated from the supernatant solution through filtration.

-

The collected crystals are washed with cold deionized water to remove any remaining soluble impurities (like KNO₃).

-

The purified crystals are then dried under a vacuum or in a desiccator. For single-crystal studies, slow evaporation of a saturated solution can be employed to grow larger, well-defined crystals.

-

3.2. Crystal Structure Determination via X-ray Diffraction (XRD)

The precise arrangement of atoms within the cesium permanganate crystal is determined using single-crystal X-ray diffraction. This non-destructive analytical technique provides detailed information about the unit cell dimensions, space group, and atomic positions.

-

Methodology:

-

Crystal Mounting: A suitable single crystal of CsMnO₄ is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is produced, and the intensities and positions of the diffracted X-ray spots are recorded by a detector.

-

Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice. For an orthorhombic system, the angles α, β, and γ are all 90°.[3]

-

Structure Solution and Refinement: The processed data is used to determine the space group (Pnma for CsMnO₄) and the positions of the cesium, manganese, and oxygen atoms within the unit cell.[1] This initial model is then refined using least-squares methods until the calculated diffraction pattern closely matches the experimentally observed pattern.

-

Visualization of Experimental Workflow

The logical flow from the synthesis of cesium permanganate to the final determination of its crystallographic data is illustrated in the diagram below.

Caption: Workflow for the determination of the crystal structure of cesium permanganate.

References

A Comprehensive Guide to the Synthesis of Cesium Permanganate from Potassium Permanganate and Cesium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cesium permanganate (CsMnO₄) from potassium permanganate (KMnO₄) and cesium nitrate (CsNO₃). The synthesis, characterization, and safety considerations are detailed to support research and development activities where high-purity cesium permanganate is required.

Introduction

Cesium permanganate is an inorganic compound with the formula CsMnO₄.[1] It is the cesium salt of permanganic acid. The synthesis of cesium permanganate is primarily achieved through a precipitation reaction in an aqueous solution, leveraging the lower solubility of cesium permanganate compared to the reactants, potassium permanganate and cesium nitrate. This document outlines a detailed protocol for this synthesis, along with methods for purification and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the reactants and products is provided in the table below for easy reference.

| Property | Potassium Permanganate (KMnO₄) | Cesium Nitrate (CsNO₃) | Cesium Permanganate (CsMnO₄) | Potassium Nitrate (KNO₃) |

| Molar Mass ( g/mol ) | 158.03 | 194.91 | 251.84 | 101.10 |

| Appearance | Dark purple/bronze-colored crystals | White crystalline solid | Purple crystals[1] | White crystalline solid |

| Solubility in Water | 6.4 g/100 mL (20 °C) | 19.7 g/100 mL (0 °C) | 0.97 g/L (1 °C), 2.3 g/L (19 °C)[1] | 13.3 g/100 mL (0 °C) |

Synthesis Protocol

The synthesis of cesium permanganate is based on the following chemical equation:

KMnO₄(aq) + CsNO₃(aq) → CsMnO₄(s)↓ + KNO₃(aq)

This reaction proceeds via a double displacement mechanism, where the permanganate anion (MnO₄⁻) combines with the cesium cation (Cs⁺) to form the sparingly soluble cesium permanganate, which precipitates out of the solution.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of cesium permanganate.

Caption: Workflow for Cesium Permanganate Synthesis

Detailed Methodology

Materials:

-

Potassium permanganate (KMnO₄)

-

Cesium nitrate (CsNO₃)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

In a 250 mL beaker, dissolve 3.16 g (0.02 mol) of potassium permanganate in 100 mL of deionized water. Stir using a magnetic stirrer until fully dissolved.

-

In a separate 100 mL beaker, dissolve 3.90 g (0.02 mol) of cesium nitrate in 50 mL of deionized water. Gentle warming may be applied to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

-

-

Reaction and Precipitation:

-

Slowly add the cesium nitrate solution to the potassium permanganate solution while stirring continuously.

-

A purple precipitate of cesium permanganate will begin to form immediately.

-

Continue stirring the mixture at room temperature for 30 minutes to ensure complete reaction.

-

Place the reaction beaker in an ice bath and cool for at least one hour to maximize the precipitation of cesium permanganate due to its lower solubility at colder temperatures.[1]

-

-

Purification:

-

Set up a vacuum filtration apparatus with a Büchner funnel and appropriate filter paper.

-

Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

-

Pour the cold reaction mixture into the Büchner funnel and apply vacuum to collect the cesium permanganate precipitate.

-

Wash the collected precipitate with two 10 mL portions of ice-cold deionized water to remove any soluble impurities, primarily potassium nitrate.

-

Continue to apply vacuum for 10-15 minutes to partially dry the product.

-

-

Drying:

-

Carefully transfer the filter cake to a pre-weighed watch glass.

-

Dry the product in a drying oven at a low temperature (e.g., 50-60 °C) for several hours until a constant weight is achieved. Alternatively, the product can be dried in a desiccator over a suitable desiccant.

-

Characterization

The identity and purity of the synthesized cesium permanganate should be confirmed using appropriate analytical techniques.

| Parameter | Method | Expected Result |

| Yield | Gravimetric analysis | The theoretical yield is 5.04 g. The actual yield should be calculated based on the final weight of the dried product. |

| Purity | UV-Vis Spectroscopy | An aqueous solution of the product should exhibit the characteristic absorbance spectrum of the permanganate ion. |

| Identity | Infrared (IR) Spectroscopy | The IR spectrum should show the characteristic vibrational modes of the permanganate anion. |

| Crystalline Structure | X-ray Diffraction (XRD) | The XRD pattern should match the known orthorhombic crystal structure of cesium permanganate.[1] |

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression and dependencies of the synthesis steps.

Caption: Logical Flow of Synthesis Steps

Safety Precautions

-

Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

-

Conduct the experiment in a well-ventilated area or a fume hood.

-

Dispose of all chemical waste in accordance with institutional and local regulations.

This guide provides a comprehensive framework for the synthesis of cesium permanganate. For specific research applications, further optimization of reaction conditions and purification methods may be necessary.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Cesium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of cesium permanganate (CsMnO₄), a compound of interest in various scientific and research applications. This document outlines its molar mass and density, supported by detailed experimental protocols and logical workflow visualizations to ensure clarity and reproducibility.

Core Physicochemical Data

The fundamental quantitative properties of cesium permanganate are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Chemical Formula | CsMnO₄ | - |

| Molar Mass | 251.84 | g/mol |

| Density | 3.6 | g/cm³[1] |

| Appearance | Purple crystals[1] | - |

Molar Mass Determination

The molar mass of cesium permanganate (CsMnO₄) is calculated based on the atomic masses of its constituent elements: Cesium (Cs), Manganese (Mn), and Oxygen (O).

-

Atomic Mass of Cesium (Cs): 132.91 g/mol

-

Atomic Mass of Manganese (Mn): 54.94 g/mol

-

Atomic Mass of Oxygen (O): 16.00 g/mol

The molar mass is calculated as follows:

Molar Mass = (1 × Atomic Mass of Cs) + (1 × Atomic Mass of Mn) + (4 × Atomic Mass of O) Molar Mass = (1 × 132.91) + (1 × 54.94) + (4 × 16.00) Molar Mass = 132.91 + 54.94 + 64.00 Molar Mass = 251.85 g/mol

This calculated value is consistent with experimentally determined and published values.[2][3][4]

Density Determination: Experimental Protocol

The density of a solid, crystalline compound such as cesium permanganate can be accurately determined using the liquid displacement method. This protocol is based on Archimedes' principle.

Objective: To determine the density of solid cesium permanganate crystals.

Materials and Equipment:

-

Analytical balance (accurate to ±0.001 g)

-

Graduated cylinder (10 mL or 25 mL)

-

Beaker

-

Deionized water (or another liquid in which CsMnO₄ is insoluble and does not react)

-

Cesium permanganate crystals

-

Spatula

-

Wash bottle

Methodology:

-

Mass Measurement:

-

Carefully weigh a sample of dry cesium permanganate crystals using an analytical balance.

-

Record the mass as m.

-

-

Initial Volume Measurement:

-

Add a known volume of deionized water to a graduated cylinder. The volume should be sufficient to fully submerge the crystals.

-

Record this initial volume as V₁.

-

-

Volume Displacement Measurement:

-

Carefully add the weighed cesium permanganate crystals to the graduated cylinder. Ensure all crystals are fully submerged and that no air bubbles are trapped.

-

Gently tap the cylinder to dislodge any air bubbles.

-

Record the new volume of the water with the submerged crystals as V₂.

-

-

Density Calculation:

-

The volume of the cesium permanganate crystals (V) is the difference between the final and initial volume readings: V = V₂ - V₁

-

The density (ρ) of cesium permanganate is then calculated using the formula: ρ = m / V

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Handle cesium permanganate with care, as it is an oxidizing agent.

-

Dispose of all chemical waste in accordance with institutional and regulatory guidelines.

Synthesis of Cesium Permanganate: Experimental Workflow

The synthesis of cesium permanganate can be achieved through a precipitation reaction between potassium permanganate (KMnO₄) and cesium nitrate (CsNO₃). The following diagram illustrates the logical workflow for this experimental procedure.[1]

Caption: Workflow for the synthesis of cesium permanganate.

References

An In-depth Guide to the Vibrational Spectroscopy of Cesium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of cesium permanganate (CsMnO₄). While a definitive and complete experimental data table for cesium permanganate was not found in a comprehensive search of publicly available literature, this document synthesizes the known vibrational modes of the permanganate ion, details the experimental protocols for obtaining IR and Raman spectra of solid inorganic compounds, and presents a logical workflow for such analyses. This guide is intended to be a valuable resource for researchers and professionals working with permanganate compounds and vibrational spectroscopy.

Introduction to the Vibrational Spectroscopy of Permanganates

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful analytical tool for elucidating the structure and bonding within molecules and crystals.[1][2] These methods probe the quantized vibrational energy levels of a sample. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment. In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the molecule.[2] For a vibration to be Raman active, it must cause a change in the polarizability of the molecule.

The permanganate ion (MnO₄⁻), the chromophore in cesium permanganate, possesses a tetrahedral (T_d) symmetry. This high symmetry dictates the number and activity of its vibrational modes. A non-linear molecule with N atoms has 3N-6 fundamental vibrational modes. For the 5-atom permanganate ion, this results in 9 fundamental vibrations.

Vibrational Modes of the Permanganate Ion

Based on its tetrahedral symmetry, the nine fundamental vibrations of the permanganate ion are distributed among four distinct vibrational modes (ν₁, ν₂, ν₃, and ν₄) with different symmetries and spectral activities. The expected vibrational modes, their symmetries, and their typical frequency ranges are summarized in the table below. It is important to note that in the solid state, interactions with the crystal lattice and the cesium cation can lead to the splitting of degenerate modes and the appearance of otherwise forbidden bands.

| Vibrational Mode | Symmetry | Description | Typical Frequency Range (cm⁻¹) | IR Activity | Raman Activity |

| ν₁ | A₁ | Symmetric Mn-O stretch | ~840 - 850 | Inactive | Active (Polarized) |

| ν₂ | E | Symmetric O-Mn-O bend | ~350 - 360 | Inactive | Active (Depolarized) |

| ν₃ | F₂ | Asymmetric Mn-O stretch | ~900 - 910 | Active | Active (Depolarized) |

| ν₄ | F₂ | Asymmetric O-Mn-O bend | ~390 - 400 | Active | Active (Depolarized) |

Note: The frequency ranges are approximate and can vary depending on the cation and the crystal lattice environment.

Experimental Protocols

Obtaining high-quality infrared and Raman spectra of solid cesium permanganate requires careful sample preparation and appropriate instrumentation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a mid-IR source (e.g., Globar), a beamsplitter (e.g., KBr), and a detector (e.g., DTGS or MCT) is typically used.

Sample Preparation (KBr Pellet Method): The KBr pellet technique is a common method for obtaining transmission IR spectra of solid samples.

-

Sample Grinding: A small amount of cesium permanganate (typically 1-2 mg) is finely ground with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The grinding should be thorough to ensure a homogenous mixture and reduce particle size, which minimizes scattering of the infrared radiation.

-

Pellet Formation: The mixture is then transferred to a pellet press die. A vacuum is applied to remove air and moisture, and the mixture is pressed under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in a sample holder in the spectrometer's sample compartment. A background spectrum of a pure KBr pellet or the empty sample compartment is recorded first. Then, the sample spectrum is acquired. The final spectrum is typically an average of multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

Fourier Transform (FT)-Raman Spectroscopy

Instrumentation: An FT-Raman spectrometer is preferred for colored samples like cesium permanganate to minimize fluorescence. This typically consists of a near-infrared (NIR) laser excitation source (e.g., 1064 nm Nd:YAG laser), collection optics, a Michelson interferometer, and a sensitive NIR detector (e.g., InGaAs).

Sample Preparation: Solid samples for FT-Raman spectroscopy generally require minimal preparation.

-

Sample Loading: A small amount of the crystalline cesium permanganate powder is placed in a sample holder, such as an aluminum cup or a glass capillary tube.

-

Spectral Acquisition: The sample is positioned at the focal point of the laser beam. The laser power should be carefully selected to avoid sample decomposition due to heating. A typical power setting might be in the range of 100-300 mW. The spectrum is acquired by collecting the scattered radiation, which is then passed through the interferometer and to the detector. Similar to FT-IR, multiple scans are averaged to obtain a high-quality spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive vibrational analysis of cesium permanganate, from sample acquisition to data interpretation.

Caption: A logical workflow for the vibrational analysis of cesium permanganate.

Conclusion

References

Unraveling the Electronic Configuration of Manganese in Cesium Permanganate (CsMnO₄)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic configuration of manganese within the inorganic compound Cesium Permanganate (CsMnO₄). The following sections detail the determination of manganese's oxidation state, its resulting ionic electron configuration, the molecular orbital description of the permanganate ion, and the crystal structure of the compound, offering a complete picture of the electronic environment of manganese.

Determination of Oxidation State and Electron Configuration

The electronic configuration of manganese in CsMnO₄ is dictated by its oxidation state within the permanganate ion (MnO₄⁻). A systematic approach is employed to determine this, starting with the foundational electron configuration of a neutral manganese atom and subsequently accounting for the ionic state.

Ground State Electron Configuration of Manganese

A neutral manganese atom (Mn) has an atomic number of 25, signifying 25 protons and 25 electrons. Its ground state electron configuration is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d⁵ or in noble gas notation, [Ar] 4s² 3d⁵ [1].

Oxidation State of Manganese in CsMnO₄

In the ionic compound CsMnO₄, cesium (Cs), an alkali metal, consistently exhibits a +1 oxidation state. The permanganate ion (MnO₄⁻) therefore carries a net charge of -1. Oxygen is assigned an oxidation state of -2 in most of its compounds. The oxidation state of manganese (let's denote it as 'x') can be calculated as follows:

x + 4(-2) = -1 x - 8 = -1 x = +7

Thus, manganese exists in the +7 oxidation state in CsMnO₄.

Ionic Electron Configuration of Mn⁷⁺

To achieve a +7 oxidation state, a neutral manganese atom loses seven electrons. These electrons are removed from the outermost shells first. The two 4s electrons are lost, followed by the five 3d electrons.

The resulting electron configuration for the Mn⁷⁺ ion is 1s² 2s² 2p⁶ 3s² 3p⁶ , which is isoelectronic with the noble gas Argon[2][3][4]. This configuration indicates that the 3d and 4s orbitals of the manganese ion are formally empty.

| Parameter | Value | Reference |

| Atomic Number of Mn | 25 | [1] |

| Neutral Mn Electron Configuration | [Ar] 4s² 3d⁵ | [1] |

| Oxidation State of Cs | +1 | |

| Oxidation State of O | -2 | |

| Oxidation State of Mn in CsMnO₄ | +7 | |

| Mn⁷⁺ Ion Electron Configuration | [Ar] or 1s² 2s² 2p⁶ 3s² 3p⁶ | [2][3][4] |

Molecular Orbital Theory and the Permanganate Ion (MnO₄⁻)

While the ionic model provides a clear picture of the electron loss from manganese, a more accurate and comprehensive understanding of the electronic structure and the vibrant purple color of the permanganate ion is provided by Molecular Orbital (MO) theory.

In the tetrahedral MnO₄⁻ ion, the empty 3d and 4s orbitals of the Mn⁷⁺ ion interact with the filled 2p orbitals of the four oxygen atoms to form a set of molecular orbitals. The resulting MO diagram explains the bonding and the electronic transitions that give rise to the characteristic intense purple color of permanganates[5][6][7]. This color is not due to d-d transitions (as the d-orbitals are empty), but rather to Ligand-to-Metal Charge Transfer (LMCT) transitions, where an electron from a molecular orbital with predominantly oxygen character is excited to a molecular orbital with predominantly manganese character[8].

Crystal Structure of Cesium Permanganate (CsMnO₄)

Cesium permanganate crystallizes in an orthorhombic crystal system[9]. This structure consists of an ordered three-dimensional lattice of cesium cations (Cs⁺) and permanganate anions (MnO₄⁻). Within this crystal lattice, each manganese atom is at the center of a tetrahedron of four oxygen atoms, consistent with the geometry of the permanganate ion.

Experimental Protocols

The determination of the electronic and crystal structure of compounds like CsMnO₄ relies on a combination of experimental techniques.

X-ray Crystallography

Objective: To determine the precise arrangement of atoms in the crystal lattice of CsMnO₄, including bond lengths and angles.

Methodology:

-

A single, high-quality crystal of CsMnO₄ is mounted on a goniometer.

-

A focused beam of monochromatic X-rays is directed at the crystal.

-

The crystal is rotated, and the diffraction pattern of the X-rays is recorded by a detector.

-

The intensities and positions of the diffracted beams are used to calculate an electron density map of the crystal.

-

From the electron density map, the positions of the individual atoms (Cs, Mn, and O) are determined, revealing the crystal structure.

UV-Visible Spectroscopy

Objective: To investigate the electronic transitions in the permanganate ion and understand the origin of its color.

Methodology:

-

A dilute solution of CsMnO₄ in a suitable solvent (e.g., water) is prepared.

-

The solution is placed in a cuvette, which is then inserted into a UV-Visible spectrophotometer.

-

A beam of light with a continuously varying wavelength is passed through the solution.

-

The instrument measures the amount of light absorbed at each wavelength.

-

The resulting absorption spectrum shows peaks corresponding to the energies of electronic transitions, such as the LMCT bands in the visible region for MnO₄⁻.

Logical Workflow for Determining Electronic Configuration

The following diagram illustrates the logical steps taken to determine the electronic configuration of manganese in CsMnO₄.

Caption: Logical workflow for determining the electronic configuration of manganese in CsMnO₄.

References

- 1. quora.com [quora.com]

- 2. brainly.com [brainly.com]

- 3. brainly.in [brainly.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. The electronic structure of the aqueous permanganate ion: aqueous-phase energetics and molecular bonding studied using liquid jet photoelectron spectr ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP04033A [pubs.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. brainly.com [brainly.com]

- 9. Caesium permanganate - Wikipedia [en.wikipedia.org]

Cesium Permanganate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, history, and physicochemical properties of cesium permanganate (CsMnO₄). It includes detailed experimental protocols for its synthesis and thermal analysis, alongside a comprehensive summary of its quantitative data.

Discovery and History

The history of cesium permanganate is intrinsically linked to the discovery of its constituent elements and the broader study of alkali metal permanganates. The journey began with the discovery of the element cesium in 1860 by Robert Bunsen and Gustav Kirchhoff in Heidelberg, Germany.[1][2] While examining mineral water from Dürkheim, they observed two bright blue lines in its spectrum using their newly developed spectroscope, leading to the identification of a new element.[3] They named it cesium from the Latin word "caesius," meaning "heavenly blue."[3]

Physicochemical Properties

Cesium permanganate is a purple crystalline solid with the chemical formula CsMnO₄.[4] It is the cesium salt of permanganic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for cesium permanganate.

Table 1: General Properties of Cesium Permanganate

| Property | Value | Reference |

| Chemical Formula | CsMnO₄ | [4] |

| Molar Mass | 251.8406 g/mol | [4] |

| Appearance | Purple crystals | [4] |

| Density | 3.6 g/cm³ | [4] |

| CAS Number | 13456-28-5 | [4] |

Table 2: Solubility of Cesium Permanganate in Water

| Temperature (°C) | Solubility (g/L) | Reference |

| 1 | 0.97 | [4] |

| 19 | 2.3 | [4] |

| 59 | 12.5 | [4] |

Table 3: Crystallographic Data of Cesium Permanganate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [4] |

| Space Group | Pnma (No. 62) | [4] |

| Lattice Constants | a = 1006 pm | [4] |

| b = 580.1 pm | [4] | |

| c = 794.4 pm | [4] |

Experimental Protocols

Synthesis of Cesium Permanganate

The synthesis of cesium permanganate is typically achieved through a precipitation reaction between potassium permanganate (KMnO₄) and cesium nitrate (CsNO₃).[4]

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of potassium permanganate in deionized water.

-

Prepare a concentrated solution of cesium nitrate in deionized water.

-

-

Precipitation:

-

Slowly add the cesium nitrate solution to the potassium permanganate solution while stirring continuously.

-

A purple precipitate of cesium permanganate will form due to its lower solubility. The reaction is as follows: CsNO₃(aq) + KMnO₄(aq) → KNO₃(aq) + CsMnO₄(s) ↓[4]

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath to further decrease the solubility of cesium permanganate and maximize the yield.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities, primarily potassium nitrate.

-

Dry the purified cesium permanganate crystals in a desiccator over a suitable drying agent.

-

Synthesis workflow for Cesium Permanganate.

Thermal Analysis of Cesium Permanganate

The thermal stability and decomposition of cesium permanganate can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Methodology:

-

Sample Preparation:

-

Place a small, accurately weighed sample (typically 5-10 mg) of finely ground cesium permanganate into an inert crucible (e.g., alumina).

-

-

Instrumentation and Conditions for TGA/DTA:

-

Place the sample crucible and a reference crucible (empty) into the TGA/DTA instrument.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA: Monitor the mass of the sample as a function of temperature. A weight loss indicates a decomposition event. The decomposition of cesium permanganate occurs between 200 and 300 °C.[4]

-

DTA: Monitor the temperature difference between the sample and the reference. An exothermic or endothermic peak indicates a thermal event such as a phase transition or decomposition. The initial decomposition of alkali permanganates is typically exothermic.[5]

-

The thermal decomposition of cesium permanganate is a two-step process similar to that of potassium permanganate, leading to the formation of cesium manganate (Cs₂MnO₄) as an intermediate.[4] The overall decomposition reaction is:

4CsMnO₄(s) → 2Cs₂O(s) + 4MnO₂(s) + 3O₂(g)[4]

A more detailed representation of the initial decomposition step is:

10CsMnO₄(s) → 3Cs₂MnO₄(s) + 7MnO₂(s) + 2Cs₂O(s) + 6O₂(g) (simplified representation)

Thermal decomposition pathway of Cesium Permanganate.

Signaling Pathways and Logical Relationships

As an inorganic salt, cesium permanganate does not participate in biological signaling pathways in the same manner as organic drug molecules. Its primary relevance in a biological context would be related to its strong oxidizing properties, which can lead to non-specific oxidative damage to biological macromolecules.

The logical relationship in its chemical behavior is dominated by the redox chemistry of the permanganate anion. The permanganate ion (MnO₄⁻) is a strong oxidizing agent, and its reactivity will be the primary determinant of its chemical interactions.

This guide provides a foundational understanding of cesium permanganate for researchers and professionals. The detailed data and protocols can serve as a valuable resource for further investigation and application of this compound.

References

- 1. Thermogravimetric Analyis — Chair of Inorganic Molecular Chemistry — TU Dresden [tu-dresden.de]

- 2. Permanganate - Wikipedia [en.wikipedia.org]

- 3. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Caesium permanganate - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

A Theoretical Framework for the Elucidation of the Electronic Structure of Cesium Permanganate (CsMnO4)

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium permanganate (CsMnO4) is an inorganic compound with applications in various chemical processes. A thorough understanding of its electronic structure is paramount for elucidating its reactivity, optical properties, and potential for new applications. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting and analyzing the electronic properties of crystalline solids from first principles.

This whitepaper details a proposed computational methodology for a comprehensive theoretical study of CsMnO4's electronic structure. While specific experimental or theoretical data for CsMnO4 is sparse in the current literature, the protocols described herein are based on well-established and widely used techniques for solid-state materials.[1][2][3]

Proposed Computational Protocol

The following protocol outlines a step-by-step approach to calculating the electronic structure of CsMnO4 using Density Functional Theory.

2.1. Crystal Structure Acquisition and Preparation

The initial step involves obtaining the crystal structure of CsMnO4. This can be sourced from crystallographic databases. Cesium permanganate possesses an orthorhombic crystal structure. This crystallographic information file (CIF) serves as the primary input for the calculations.

2.2. Computational Method: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2][4] For a crystalline solid like CsMnO4, a plane-wave basis set approach is highly effective.

-

Software: A number of software packages are suitable for this type of calculation, including Vienna Ab initio Simulation Package (VASP), Quantum ESPRESSO, or CRYSTAL.[5][6][7]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for accuracy. The Perdew–Burke–Ernzerhof (PBE) functional, based on the Generalized Gradient Approximation (GGA), offers a good balance of computational cost and accuracy for many solid-state systems.[4] Hybrid functionals, such as HSE06, can provide more accurate band gap predictions, albeit at a higher computational cost.

-

Pseudopotentials: To simplify the calculation, the interaction of the core electrons with the nucleus is often replaced by a pseudopotential. Projector-Augmented Wave (PAW) pseudopotentials are a common and accurate choice.

2.3. Geometry Optimization

Prior to calculating the electronic properties, the crystal structure (both the lattice parameters and the internal atomic positions) should be fully relaxed to find the ground-state geometry. This is achieved by minimizing the forces on the atoms and the stress on the unit cell.

2.4. Self-Consistent Field (SCF) Calculation

With the optimized geometry, a high-precision SCF calculation is performed to obtain the ground-state electronic density and total energy. A denser k-point mesh is typically used for this step to ensure convergence.

2.5. Electronic Structure Analysis

Following the SCF calculation, several properties can be computed to analyze the electronic structure:

-

Band Structure: The electronic band structure, which plots the energy of the electronic states along high-symmetry directions in the Brillouin zone, is calculated. This reveals the nature of the band gap (direct or indirect) and the dispersion of the energy bands.[8][9][10]

-

Density of States (DOS): The DOS provides information about the number of available electronic states at each energy level. The total DOS and the projected DOS (PDOS) onto individual atoms and orbitals are calculated to understand the contribution of each element to the electronic states.[9][11]

-

Population Analysis: A Mulliken population analysis can be performed to estimate the partial atomic charges, providing insight into the ionic or covalent nature of the chemical bonds.[12][13][14][15]

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical calculations on CsMnO4. The values presented are hypothetical and serve as a template for presenting actual computational results.

Table 1: Optimized Crystal Structure Parameters for CsMnO4

| Parameter | Experimental Value | Hypothetical Calculated Value (PBE) |

| a (Å) | 9.913 | 9.950 |

| b (Å) | 5.741 | 5.760 |

| c (Å) | 7.821 | 7.850 |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 445.5 | 450.2 |

Table 2: Calculated Electronic Properties of CsMnO4

| Property | Hypothetical Calculated Value | Description |

| Band Gap (eV) | 2.1 | The energy difference between the valence band maximum and the conduction band minimum. |

| Band Gap Type | Direct | The valence band maximum and conduction band minimum occur at the same k-point in the Brillouin zone. |

| Mulliken Charge (Cs) | +0.95 e | Estimated partial charge on the Cesium atom, indicating an ionic character. |

| Mulliken Charge (Mn) | +2.50 e | Estimated partial charge on the Manganese atom. |

| Mulliken Charge (O) | -0.86 e | Average estimated partial charge on the Oxygen atoms. |

Table 3: Key Features of the Hypothetical Density of States (DOS) for CsMnO4

| Energy Range (relative to Fermi level) | Dominant Atomic Orbital Contributions | Description |

| -5.0 to 0.0 eV | O 2p, Mn 3d | Valence band, primarily composed of oxygen p-orbitals with significant manganese d-orbital hybridization. |

| 2.1 to 5.0 eV | Mn 3d, O 2p | Conduction band, primarily composed of unoccupied manganese d-orbitals. |

Mandatory Visualizations

The following diagrams visualize the computational workflow and the conceptual relationships between the calculated electronic properties.

Conclusion

While experimental and theoretical studies specifically targeting the electronic structure of CsMnO4 are currently lacking, this guide provides a comprehensive and theoretically sound framework for such an investigation. By employing standard first-principles methods like Density Functional Theory, researchers can predict and analyze the electronic band structure, density of states, and chemical bonding of this compound. The insights gained from such a study would be invaluable for understanding the fundamental properties of CsMnO4 and for guiding the development of new materials with tailored functionalities.

References

- 1. researchgate.net [researchgate.net]

- 2. api.pageplace.de [api.pageplace.de]

- 3. scribd.com [scribd.com]

- 4. Computational spectroscopy for crystalline materials: from structure to properties - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00342C [pubs.rsc.org]

- 5. Solid State and Quantum Chemistry Codes | PARADIM [paradim.org]

- 6. crystal.unito.it [crystal.unito.it]

- 7. Electronic structure (solid state physics) | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 8. Bandstructure Calculation • Quantum Espresso Tutorial [pranabdas.github.io]

- 9. google.com [google.com]

- 10. scribd.com [scribd.com]

- 11. 1. Density of states - FLEUR [flapw.de]

- 12. Mulliken [cup.uni-muenchen.de]

- 13. researchgate.net [researchgate.net]

- 14. MullikenPopulation — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]

- 15. Mulliken population analysis - Wikipedia [en.wikipedia.org]

Methodological & Application

Cesium Permanganate: A Powerful Oxidizing Agent for Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium permanganate (CsMnO₄) is a potent oxidizing agent with applications in organic synthesis analogous to the more commonly used potassium permanganate (KMnO₄). Its high reactivity allows for the efficient oxidation of a wide range of functional groups, making it a valuable tool for the synthesis of complex organic molecules, including pharmaceutical intermediates. The use of the cesium salt can sometimes offer advantages in terms of solubility in certain organic solvents and milder reaction conditions. This document provides detailed application notes and experimental protocols for the use of cesium permanganate in key organic transformations.

Physicochemical Properties of Cesium Permanganate

A summary of the key physical and chemical properties of cesium permanganate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | CsMnO₄ | [1] |

| Molar Mass | 251.84 g/mol | [1] |

| Appearance | Purple crystals | [2] |

| Density | 3.6 g/cm³ | [2] |

| Solubility in Water | 0.97 g/L at 1°C, 2.3 g/L at 19°C, 12.5 g/L at 59°C | [2] |

| Decomposition Temperature | 200-300 °C | [2] |

Applications in Organic Synthesis

Cesium permanganate is a versatile oxidizing agent capable of oxidizing a variety of functional groups. The reaction conditions, such as temperature and pH, can be tuned to achieve the desired transformation.

Oxidation of Alkenes

Cesium permanganate can be used for both the dihydroxylation and the oxidative cleavage of alkenes.

-

Syn-Dihydroxylation: Under cold, alkaline conditions, alkenes are converted to cis-1,2-diols. This reaction proceeds through a cyclic manganate ester intermediate.[3]

-

Oxidative Cleavage: Under hot, acidic or basic conditions, the carbon-carbon double bond is cleaved. The nature of the products depends on the substitution pattern of the alkene.[4][5]

-

Terminal alkenes (R-CH=CH₂) are oxidized to carboxylic acids (R-COOH) and carbon dioxide.[6]

-

Internal alkenes (R-CH=CH-R') are cleaved to form two carboxylic acids (R-COOH and R'-COOH).

-

Disubstituted internal alkenes (R₂C=CR'₂) yield ketones (R₂C=O and R'₂C=O).

-

Oxidation of Alcohols

Primary and secondary alcohols can be effectively oxidized using cesium permanganate.

-

Primary Alcohols to Carboxylic Acids: Primary alcohols are readily oxidized to carboxylic acids. The reaction is typically carried out in an alkaline aqueous solution.[7]

-

Secondary Alcohols to Ketones: Secondary alcohols are oxidized to the corresponding ketones.[8]

Oxidation of Alkylbenzenes

Alkyl groups on an aromatic ring can be oxidized to a carboxylic acid group, provided there is at least one benzylic hydrogen. This reaction is a common method for the synthesis of benzoic acid derivatives.[9][10][11]

Quantitative Data Summary

The following tables summarize quantitative data for representative permanganate oxidation reactions. While these examples primarily utilize potassium permanganate, similar results can be expected with cesium permanganate due to their analogous chemical reactivity.

Table 1: Oxidation of Terminal Alkenes to Carboxylic Acids [6]

| Substrate | Product | Yield (%) |

| 1-Octene | Heptanoic acid | 80 |

| 1-Decene | Nonanoic acid | 85 |

| 1-Dodecene | Undecanoic acid | 90 |

| 1-Tetradecene | Tridecanoic acid | 83 |

| 1-Hexadecene | Pentadecanoic acid | 84 |

| 1-Octadecene | Heptadecanoic acid | 80 |

| 1-Eicosene | Nonadecanoic acid | 90 |

Table 2: Phase-Transfer Catalyzed Oxidation of Alcohols [12]

| Substrate | Product | Catalyst | Yield (%) |

| 1-Phenylethanol | Acetophenone | TBAB | ~100 |

| 1-(4-Methylphenyl)ethanol | 4-Methylacetophenone | TBAB | ~100 |

| 1-(4-Chlorophenyl)ethanol | 4-Chloroacetophenone | TBAB | ~100 |

TBAB: Tetrabutylammonium bromide

Experimental Protocols

Note: These protocols are adapted from procedures using potassium permanganate and should be optimized for cesium permanganate on a small scale before scaling up.

Protocol 1: Oxidation of a Terminal Alkene to a Carboxylic Acid (e.g., 1-Eicosene to Nonadecanoic Acid)[6]

Materials:

-

1-Eicosene (50 g)

-

Cesium permanganate (80 g, 0.544 mol)

-

Adogen 464 (phase-transfer catalyst, 3.0 g)

-

Methylene chloride (1000 mL)

-

Distilled water (1000 mL)

-

9 M Sulfuric acid (120 mL)

-

Glacial acetic acid (20 mL)

-

Sodium bisulfite (60 g)

-

Brine

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer and placed in an ice bath, combine distilled water (1000 mL), 9 M sulfuric acid (120 mL), Adogen 464 (3.0 g), glacial acetic acid (20 mL), methylene chloride (1000 mL), and 1-eicosene (50 g).

-

Stir the solution rapidly and add cesium permanganate (80 g) in small portions over a 3-hour period, maintaining the temperature of the reaction mixture.

-

Continue stirring for an additional 18 hours at room temperature.

-

Cool the mixture in an ice bath and add sodium bisulfite (60 g) in small portions to reduce any precipitated manganese dioxide.

-

If the solution is basic, acidify with sulfuric acid.

-

Separate the organic layer. Extract the aqueous layer with two 400-mL portions of methylene chloride.

-

Combine the organic extracts, wash with two 400-mL portions of water, and then once with brine.

-

Concentrate the organic solution on a rotary evaporator.

-

Recrystallize the crude product from methylene chloride to obtain pure nonadecanoic acid.

Protocol 2: Oxidation of an Alkylbenzene to a Benzoic Acid (e.g., Toluene to Benzoic Acid)[10]

Materials:

-

Toluene (250 µL)

-

Cesium permanganate (825 mg)

-

Sodium carbonate (100 mg)

-

Water (3 mL)

-

Liquid detergent (10 mg)

-

Sodium bisulfite solution

-

Concentrated Hydrochloric acid

Procedure:

-

In a 5 mL conical vial equipped with a spin vane, add cesium permanganate (825 mg), sodium carbonate (100 mg), and water (3 mL).

-

Attach a condenser and gently heat the mixture until all reagents are dissolved.

-

Allow the mixture to cool slightly, then add toluene (250 µL) and liquid detergent (10 mg).

-

Reflux the mixture with stirring for 45 minutes. The purple color of the permanganate will turn to a brown precipitate of MnO₂.

-

After reflux, allow the reaction to cool but not to room temperature.

-

Add a solution of sodium bisulfite dropwise until the purple color completely disappears.

-

Filter the reaction mixture under vacuum using a Hirsch funnel into a 10 mL Erlenmeyer flask. Wash the solid with an additional 1 mL of water.

-

Cool the filtrate in an ice-water bath and add concentrated HCl dropwise until the pH is approximately 2.0 (check with indicator paper).

-

A white precipitate of benzoic acid will form. Filter the crystals using a Hirsch funnel, dry, and weigh to calculate the yield.

Visualizations

Safety Precautions

Cesium permanganate is a strong oxidizing agent and should be handled with care.

-

Oxidizer: May intensify fire; keep away from combustible materials.

-

Health Hazards: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling cesium permanganate.

References

- 1. wyzant.com [wyzant.com]

- 2. quora.com [quora.com]

- 3. Lu Le Laboratory: Hydroxylation-Oxidation of Alkenes-Reaction of Organic Chemistry [lulelaboratory.blogspot.com]

- 4. 10.7 Oxidation Reactions of Alkenes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 8. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. organicchemistryguide.com [organicchemistryguide.com]

- 12. researchgate.net [researchgate.net]

Application Note: Cesium Permanganate (CsMnO4) in Analytical Chemistry for Precipitation

Introduction

Cesium permanganate (CsMnO4) is a purple crystalline salt with limited solubility in water, particularly at low temperatures. This property makes it a useful reagent in analytical chemistry for the quantitative precipitation of cesium ions from aqueous solutions. This application is of significant interest in various fields, including geochemistry, environmental monitoring, and the analysis of materials containing alkali metals. Furthermore, the precipitation of cesium as CsMnO4 has been explored for the radiochemical separation and determination of radioactive cesium isotopes, such as Cesium-137, a common fission product.[1][2]

This application note provides detailed protocols for the use of cesium permanganate in the gravimetric and radiometric determination of cesium. It is intended for researchers, scientists, and professionals in drug development and other relevant fields who require accurate and reliable methods for cesium analysis.

Principle of the Method